Butyltriphenylsilane-Modified UV Emitter SiBPI Achieves 92.5% Higher Thin-Film Photoluminescence Quantum Yield Compared to Unmodified PPI
The butyltriphenylsilane-modified phenanthro[9,10-d]imidazole derivative (SiBPI) exhibits a thin-film photoluminescence quantum yield (PLQY) of 0.77, representing a 92.5% increase relative to the unmodified PPI control compound (PLQY = 0.40) [1]. The optical bandgap (Eg) was determined to be 3.46 eV for SiBPI via DFT calculation [1].
| Evidence Dimension | Thin-film photoluminescence quantum yield (PLQY) |
|---|---|
| Target Compound Data | SiBPI (butyltriphenylsilane-modified phenanthro[9,10-d]imidazole) PLQY = 0.77 |
| Comparator Or Baseline | PPI (unmodified phenanthro[9,10-d]imidazole) PLQY = 0.40 |
| Quantified Difference | 92.5% relative increase; absolute difference of 0.37 |
| Conditions | Thin-film state; optical bandgap (Eg) determined by DFT calculation: 3.46 eV for SiBPI |
Why This Matters
For solution-processed UV-OLED materials procurement, the nearly two-fold enhancement in PLQY directly translates to higher emission efficiency and lower power consumption in non-doped active layer devices.
- [1] Gao, Z., Liu, F., Li, J., Cheng, G., & Lu, P. (2016). Solution-processed UV light emitting diode based on butyltriphenylsilane modified phenanthro[9,10-d]imidazole with high efficiency. RSC Advances, 6(85), 81744-81749. DOI: 10.1039/C6RA18755B View Source
